molecular formula C10H13NO B1518920 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde CAS No. 1071359-81-3

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1518920
M. Wt: 163.22 g/mol
InChI Key: ZFIRIEJTBQEVHI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is 1S/C10H13NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h5-8,10H,1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature .

Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde derivatives play a role in the development of supramolecular structures. A study demonstrated the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in the coordination of paramagnetic transition metal ions. This facilitated the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Novel Cyclopenta[b]-pyrroles and -pyridines

Cyclopenta[b]pyrroles have been synthesized using reactions involving 2-azidocyclopent-1-ene-1-carbaldehyde, showing the potential for creating new organic structures (Aubert et al., 1989).

Intramolecular Hydrogen Bonding in Pyrrole Derivatives

Studies on the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, a compound similar to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, revealed insights into intramolecular hydrogen bonding effects. This has implications for understanding the stability and reactivity of such compounds (Afonin et al., 2009).

Fluorinated Pyrroles Synthesis

The development of new methodologies for synthesizing fluorinated pyrroles, utilizing related pyrrole derivatives, contributes to expanding the range of available pyrrole-based compounds for various applications (Surmont et al., 2009).

Photoinduced Intramolecular Reactions

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde derivatives are used in photoinduced intramolecular addition reactions, creating fused indoles and pyrroles, which are important in the synthesis of complex organic molecules (Lu et al., 2009).

Multicomponent Reaction Strategies

A three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes, a related compound, with isocyanides and anilines, was developed for assembling biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones. This showcases the versatility of pyrrole derivatives in multicomponent synthetic strategies (Lai & Che, 2020).

Anion Binding Properties

Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, structurally related to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, have been synthesized and shown to have tunable anion binding properties, important for applications in supramolecular chemistry (Deliomeroglu et al., 2014).

properties

IUPAC Name

1-cyclopentylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIRIEJTBQEVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651555
Record name 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1H-pyrrole-3-carbaldehyde

CAS RN

1071359-81-3
Record name 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Moura - 2015 - search.proquest.com
Biosynthetic systems have shown great potential in changing production methods for a wide range of commodity chemicals. While metabolic engineering has largely focused on …
Number of citations: 0 search.proquest.com

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